2-Bromo-1H-indole-6-carboxylic acid
Overview
Description
2-Bromo-1H-indole-6-carboxylic acid is a chemical compound with the molecular formula C9H6BrNO2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 2-bromo-1h-indole-6-carboxylic acid, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability .
Result of Action
Indole derivatives are known to show various biologically vital properties .
Action Environment
The action of a compound can be influenced by various factors, including the chemical environment and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
2-Bromo-1H-indole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s bromine atom enhances its binding affinity to target proteins, making it a potent inhibitor. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . This compound also affects gene expression by modulating transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell proliferation and survival. Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the availability of essential metabolites for cell growth and division.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, through its indole core and bromine atom. This binding can result in enzyme inhibition or activation, depending on the target. For example, this compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and epigenetic modifiers, leading to alterations in chromatin structure and gene transcription.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, and exceeding this threshold can lead to adverse effects. These findings highlight the importance of optimizing the dosage of this compound to maximize its therapeutic potential while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and conjugated metabolites . These metabolites can then be further processed and excreted from the body. The interaction of this compound with metabolic enzymes can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism. For example, the inhibition of key metabolic enzymes by this compound can reduce the availability of essential metabolites, impacting cell growth and division.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability, determining its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound can be directed to the nucleus, where it interacts with transcription factors and epigenetic regulators to modulate gene expression. Additionally, the compound can localize to the mitochondria, influencing mitochondrial function and inducing apoptosis. The subcellular localization of this compound is essential for its specific biological activities and therapeutic potential.
Preparation Methods
The synthesis of 2-Bromo-1H-indole-6-carboxylic acid typically involves the bromination of indole derivatives. One common method is the Bartoli indole synthesis, which involves the reaction of a nitroarene with an organomagnesium reagent to form the indole core, followed by bromination at the desired position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Bromo-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative.
Common reagents used in these reactions include organomagnesium reagents, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-1H-indole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Comparison with Similar Compounds
2-Bromo-1H-indole-6-carboxylic acid can be compared with other similar compounds, such as:
6-Bromoindole-2-carboxylic acid: Another brominated indole derivative with similar chemical properties.
Indole-6-carboxylic acid: A non-brominated indole derivative used in similar applications.
The uniqueness of this compound lies in its specific bromination pattern, which can influence its reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
2-bromo-1H-indole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-8-4-5-1-2-6(9(12)13)3-7(5)11-8/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUMXXWPXYBLDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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